1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a unique structure combining a thiophene ring, a hydroxyethyl group, and a tolyl urea moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3-methylthiophene with an appropriate reagent to introduce the hydroxyethyl group.
Urea Formation: The hydroxyethyl intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and urea groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The thiophene ring may also contribute to its overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-(o-tolyl)urea: Lacks the thiophene ring, which may result in different biological activities.
1-(2-Hydroxy-2-phenylethyl)-3-(o-tolyl)urea: Contains a phenyl group instead of a thiophene ring, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-3-4-6-12(10)17-15(19)16-9-13(18)14-11(2)7-8-20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBIMPVUDUQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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